3-methylbut-3-enoic acid

Description

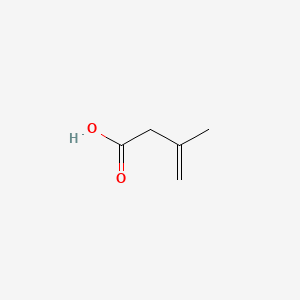

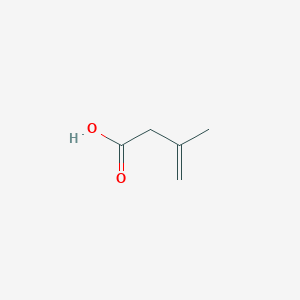

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRURXZWJCSNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313242 | |

| Record name | 3-Methyl-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-31-8 | |

| Record name | 3-Methyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Z725B1UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbut-3-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0170858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Structural Elucidation of Isopropenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenylacetic acid, a potentially valuable building block in organic synthesis, requires thorough structural characterization to ensure its identity and purity for applications in research and drug development. This technical guide outlines the comprehensive structural elucidation of isopropenylacetic acid through the integration of modern spectroscopic techniques. We provide a systematic approach encompassing nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document includes predicted and experimentally-derived spectroscopic data, detailed experimental protocols, and visual representations of the elucidation workflow and molecular structure to facilitate a deeper understanding for researchers in the field.

Introduction

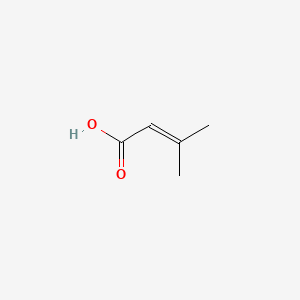

Isopropenylacetic acid (systematic name: 3-methylbut-3-enoic acid) is an unsaturated carboxylic acid with potential applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structural isomerism and potential for polymerization necessitate a robust and unambiguous characterization. This guide details the analytical workflow for the complete structural confirmation of isopropenylacetic acid.

Synthesis of Isopropenylacetic Acid

A plausible synthetic route to isopropenylacetic acid involves the Wittig reaction between a suitable phosphoenolpyruvate derivative and acetone, followed by hydrolysis. Alternatively, the carboxylation of an appropriate Grignard reagent derived from 3-chloro-2-methylpropene can yield the target compound. A generalized synthetic scheme is presented below.

Diagram: Proposed Synthesis of Isopropenylacetic Acid

Caption: Proposed synthesis of isopropenylacetic acid via a Grignard reaction.

Spectroscopic Data for Structural Elucidation

The structural confirmation of isopropenylacetic acid relies on the combined interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Isopropenylacetic Acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.75 | Singlet | 3H | CH₃ |

| ~3.10 | Singlet | 2H | CH₂ |

| ~4.80 | Singlet | 1H | =CH (a) |

| ~4.95 | Singlet | 1H | =CH (b) |

| ~11.0 | Broad Singlet | 1H | COOH |

Table 2: Predicted ¹³C NMR Data for Isopropenylacetic Acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~22.5 | CH₃ |

| ~45.0 | CH₂ |

| ~114.0 | =CH₂ |

| ~141.0 | =C(CH₃) |

| ~178.0 | COOH |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for Isopropenylacetic Acid

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 100.0524 | [M]⁺ (Calculated for C₅H₈O₂) |

| 85 | [M - CH₃]⁺ |

| 55 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for Isopropenylacetic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (sp³) |

| ~3080 | Medium | C-H stretch (sp²) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~900 | Strong | =CH₂ out-of-plane bend |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

ESI-MS Parameters:

-

Ionization mode: Negative ion mode is often suitable for carboxylic acids.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 5-10 L/min.

-

Drying gas temperature: 200-300 °C.

-

Mass range: m/z 50-500.

-

Infrared Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

FTIR Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Structural Elucidation Workflow

The logical flow for the structural elucidation of an unknown compound, presumed to be isopropenylacetic acid, is depicted below.

Diagram: Structural Elucidation Workflow

Caption: Logical workflow for the structural elucidation of isopropenylacetic acid.

Conclusion

The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous dataset for the structural elucidation of isopropenylacetic acid. The characteristic signals in each spectrum, corresponding to the isopropenyl and carboxylic acid moieties, allow for a confident assignment of the molecular structure. The experimental protocols and reference data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of novel organic compounds.

The Enigmatic Natural Occurrence of 3-Methylbut-3-enoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbut-3-enoic acid, an unsaturated branched-chain fatty acid, is a sparsely documented natural product. Its structural isomer, 3-methylbut-2-enoic acid (senecioic acid), is more commonly reported in the scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of this compound. It summarizes the known natural sources, presents the available quantitative data, outlines a generalized experimental protocol for its analysis, and proposes a hypothetical biosynthetic pathway. This document aims to be a foundational resource for researchers interested in the further study of this intriguing molecule.

Natural Occurrence

The known natural occurrences of this compound are limited. The primary documented source is in the plant kingdom.

-

Plant Kingdom: The most definitive evidence for the natural occurrence of this compound is in the arctic bramble (Rubus arcticus)[1][2][3]. It is a constituent of the volatile aroma compounds of the fruit.

-

Human Metabolism (as a potential artifact): this compound has been mentioned as a potential artifact in the urinary metabolic profile of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency[2]. This suggests a possible, though not definitively natural, presence in human metabolic processes under specific pathological conditions.

At present, there is a lack of documented evidence for the natural occurrence of this compound in fungi, bacteria, or other animals.

Quantitative Data

Quantitative data for this compound in natural sources is scarce. The only available data comes from the analysis of volatile compounds in the arctic bramble.

| Natural Source | Plant Part | Compound Group | Relative Abundance (% of total volatiles) |

| Rubus arcticus (Arctic Bramble) | Berries (during ripening) | Acetic acid, 3-methyl-2-butenoic acid, 2-methylpropanoic acid, 3-methylbutanoic acid, and This compound | ca. 5% |

Table 1: Quantitative data on the abundance of a group of volatile acids, including this compound, in ripening arctic bramble berries.[1]

Experimental Protocols

A specific, detailed experimental protocol for the isolation and quantification of this compound from a natural source has not been extensively published. However, based on the analysis of volatile and semi-volatile organic acids from plant matrices, a general methodology can be outlined.

Objective: To isolate, identify, and quantify this compound from Rubus arcticus berries.

Materials:

-

Ripe Rubus arcticus berries

-

Liquid nitrogen

-

Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)

-

Solvents: Diethyl ether (peroxide-free), Methanol, Dichloromethane (all high purity, HPLC or GC grade)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Glassware: Homogenizer, centrifuge tubes, vials, Pasteur pipettes

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation and Extraction:

-

Freeze a known weight of fresh Rubus arcticus berries in liquid nitrogen and grind to a fine powder.

-

To the powdered sample, add a known amount of the internal standard.

-

Extract the sample with a suitable solvent system, such as diethyl ether or a mixture of methanol and dichloromethane, with vigorous shaking or sonication.

-

Centrifuge the mixture to pellet the solid material.

-

Carefully collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants and dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

Derivatization:

-

Transfer a known volume of the concentrated extract to a clean vial.

-

Evaporate the solvent completely under a stream of nitrogen.

-

Add the derivatizing agent (BSTFA with 1% TMCS) to the dried extract.

-

Heat the vial at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program that allows for the separation of the target analyte from other components in the mixture.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the TMS derivative of this compound.

-

-

Identification and Quantification:

-

Identify the TMS derivative of this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard. Create a calibration curve using known concentrations of the derivatized standard to ensure accurate quantification.

-

Signaling Pathways and Biosynthesis

Signaling Pathways

To date, there is no scientific literature describing any signaling pathways in which this compound is involved.

Hypothetical Biosynthesis Pathway

The biosynthetic pathway for this compound has not been elucidated. However, a plausible pathway can be hypothesized based on known metabolic pathways of structurally similar compounds. It is likely derived from the metabolism of branched-chain amino acids, specifically leucine.

A potential precursor is isovaleryl-CoA, a key intermediate in leucine catabolism. The introduction of a double bond in the β,γ-position could be a key step.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the investigation of this compound from a natural source.

References

Unveiling the Presence and Potential of 3-Methylbut-3-enoic Acid in Arctic Bramble (Rubus arcticus)

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of 3-methylbut-3-enoic acid, a volatile organic compound identified in the Arctic Bramble (Rubus arcticus). This document, tailored for researchers, scientists, and professionals in drug development, consolidates the current knowledge on its quantification, biosynthesis, and potential pharmacological relevance.

Quantitative Analysis of this compound in Rubus arcticus

While the presence of this compound in Rubus arcticus has been confirmed, comprehensive quantitative data remains a subject of ongoing research. Preliminary studies indicate that the concentration of this and other volatile acids increases during the ripening process of the berries, collectively reaching approximately 5% of the total volatile compounds. Further targeted quantitative studies are required to determine the precise concentrations in various parts of the plant (berries, leaves, stems) and at different developmental stages.

Table 1: Summary of Reported Quantitative Data for this compound and Related Volatile Acids in Rubus arcticus

| Plant Part | Developmental Stage | Concentration of this compound | Total Volatile Acids (% of Total Volatiles) | Analytical Method |

| Berries | Ripening | Not individually quantified | ~5% | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |

Experimental Protocols for Quantification

The analysis of volatile compounds like this compound in complex matrices such as fruit requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely accepted and powerful method for such analyses.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol outlines a general procedure that can be adapted and optimized for the specific quantification of this compound in Rubus arcticus samples.

1. Sample Preparation:

-

Obtain fresh or frozen Rubus arcticus berries.

-

Homogenize a known weight of the berry sample (e.g., 5 grams) in a sealed vial.

-

For quantitative analysis, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added at a known concentration.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.

-

Column: Use a suitable capillary column for separation (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

-

Oven Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5-10 °C/minute to 240 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in Rubus arcticus has not been fully elucidated. However, based on its structure as a branched-chain fatty acid, it is hypothesized to originate from the degradation of the branched-chain amino acid, leucine.

Proposed Biosynthetic Pathway from Leucine

The catabolism of leucine is a well-established pathway in plants and other organisms. The initial steps involve the conversion of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent enzymatic reactions could potentially lead to the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound from leucine.

Signaling Pathways

Currently, there is no specific information available regarding signaling pathways directly involving this compound in Rubus arcticus or other plant species. As a volatile organic compound, it may play a role in plant-plant or plant-insect communication, a common function for such molecules. Further research is needed to investigate its potential role as a signaling molecule.

Relevance to Drug Development

The pharmacological potential of this compound is an emerging area of interest. While direct biological activities of this specific compound are not yet extensively documented, its structural analogs and derivatives have shown promise in medicinal chemistry.

Role as a Pharmaceutical Intermediate

A structurally related isomer, (R)-2-Methylbut-3-enoic acid, serves as a crucial chiral building block in the synthesis of Milvexian, an investigational factor XIa inhibitor being developed for the prevention and treatment of thrombosis. This highlights the potential of C5 branched-chain unsaturated carboxylic acids as valuable scaffolds in drug design.

Potential Pharmacological Activities

Short-chain fatty acids and their derivatives are known to exhibit a range of biological activities. Given its structure, this compound could be explored for activities such as:

-

Anti-inflammatory effects: Some short-chain fatty acids have demonstrated anti-inflammatory properties.

-

Antimicrobial activity: The unsaturated nature of the molecule may confer antimicrobial properties.

-

Metabolic modulation: Short-chain fatty acids are known to influence various metabolic pathways.

Further screening and in-depth pharmacological studies are warranted to uncover the therapeutic potential of this compound and its derivatives.

Caption: A generalized workflow for the development of natural products as drug leads.

Conclusion and Future Directions

This compound represents an intriguing volatile compound within the chemical profile of Rubus arcticus. While its presence is established, significant research gaps remain regarding its quantitative distribution, precise biosynthetic pathway, and pharmacological activities. Future research should focus on:

-

Quantitative profiling: Detailed analysis of this compound concentrations in different tissues and at various phenological stages of Rubus arcticus.

-

Biosynthetic pathway elucidation: Isotopic labeling studies and enzymatic assays to confirm the proposed pathway from leucine.

-

Pharmacological evaluation: Comprehensive screening of this compound and its synthetic derivatives for a range of biological activities.

Addressing these research questions will not only enhance our understanding of the chemical ecology of Rubus arcticus but also unlock the potential of this compound as a lead compound in drug discovery and development.

The Biosynthesis of 3-Methylbut-3-enoic Acid in Plants: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of 3-methylbut-3-enoic acid in plants. This hemiterpenoid, a C5 isoprenoid, is likely derived from the catabolism of the branched-chain amino acid leucine. This document details the key enzymatic steps, subcellular localization, and regulatory aspects of the proposed biosynthetic route. Furthermore, it presents available quantitative data, detailed experimental protocols for key enzymes and metabolite analysis, and visual diagrams of the metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field of study.

Introduction

This compound is a volatile organic compound belonging to the hemiterpenoid class of isoprenoids. While its isomer, 3-methyl-2-butenoic acid (also known as senecioic acid), has been more extensively studied, this compound is also found in the volatile profiles of various plant species. These compounds contribute to the aroma and flavor of fruits and flowers and may play roles in plant defense and signaling. The biosynthesis of all plant isoprenoids originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1][2][3]. These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[1][2][3][4]. While these pathways provide the foundational building blocks for the vast array of terpenoids, the direct biosynthesis of this compound is hypothesized to follow a route linked to amino acid catabolism.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is thought to be intricately linked to the mitochondrial degradation pathway of the branched-chain amino acid, L-leucine.[2][4] This pathway provides a direct route to a C5 acyl-CoA precursor, which can then be hydrolyzed to the free acid.

The key steps in the proposed pathway are:

-

Transamination and Oxidative Decarboxylation of Leucine: L-leucine is first transaminated to α-ketoisocaproate. This is followed by an oxidative decarboxylation step to yield isovaleryl-CoA.[2][5]

-

Dehydrogenation to 3-Methylcrotonyl-CoA: Isovaleryl-CoA is then dehydrogenated by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA.[1][3][6]

-

Hydrolysis of Acyl-CoA Precursor: The final step is hypothesized to be the hydrolysis of an acyl-CoA thioester to release the free carboxylic acid. The exact precursor and the specific acyl-CoA thioesterase involved are yet to be definitively identified. There are two main possibilities:

-

Hydrolysis of Isovaleryl-CoA: A specific thioesterase could act on isovaleryl-CoA to produce isovaleric acid, which would then require a subsequent desaturation step to form this compound.

-

Hydrolysis of 3-Methylcrotonyl-CoA: A thioesterase could hydrolyze 3-methylcrotonyl-CoA to yield 3-methyl-2-butenoic acid. The formation of the 3-enoic isomer (this compound) would necessitate an isomerization step, either at the level of the CoA-ester or the free acid. The potential for such an isomerization in plants has not yet been documented.

-

The enzyme 3-methylcrotonyl-CoA carboxylase (MCCase) is another key enzyme in the leucine catabolism pathway, which carboxylates 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2][7] While this represents a branch point away from the direct formation of C5 acids, its activity influences the pool of 3-methylcrotonyl-CoA available for potential hydrolysis.

Signaling Pathway Diagram

References

- 1. 3-Methylcrotonyl-Coenzyme A Carboxylase Is a Component of the Mitochondrial Leucine Catabolic Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

3-methylbut-3-enoic acid metabolic pathway

An In-depth Technical Guide to the Leucine Catabolic Pathway and its Relevance to 3-Methylbut-3-enoic Acid

Introduction

This technical guide provides a comprehensive overview of the mitochondrial leucine catabolism pathway, with a particular focus on the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). The compound this compound, the initial topic of interest, is not an endogenous metabolite within a dedicated pathway. Instead, it has been identified as an analytical artifact that can arise during the investigation of certain inborn errors of metabolism, particularly 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency.[1] This guide will elucidate the core metabolic pathway of leucine, the pathophysiology of 3-MCC deficiency, and the analytical methodologies used for its diagnosis, thereby providing context for the appearance of such artifacts.

The catabolism of the essential branched-chain amino acid leucine is a critical pathway for energy production, yielding acetyl-CoA and acetoacetate.[2] Disruptions in this pathway, such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD), represent some of the most common organic acidurias detected in newborn screening programs.[3][4][5] Understanding this pathway is crucial for the diagnosis and management of these metabolic disorders and for the accurate interpretation of metabolic profiles.

The Leucine Catabolism Pathway

The breakdown of leucine occurs in the mitochondria and involves a series of enzymatic steps. 3-Methylcrotonyl-CoA carboxylase (MCC) is a biotin-dependent enzyme that catalyzes the fourth step in this pathway.[2][4]

Key Enzymes and Intermediates in Leucine Catabolism:

-

Branched-chain amino acid aminotransferase (BCAT): Catalyzes the reversible transamination of leucine to α-ketoisocaproate.

-

Branched-chain α-keto acid dehydrogenase complex (BCKDH): Catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA.

-

Isovaleryl-CoA dehydrogenase (IVD): Catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.

-

3-Methylcrotonyl-CoA carboxylase (MCC): A biotin-dependent enzyme that carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[2]

-

3-Methylglutaconyl-CoA hydratase: Hydrates 3-methylglutaconyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA lyase: Cleaves HMG-CoA into acetyl-CoA and acetoacetate.

A deficiency in 3-MCC leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into alternative pathways, resulting in the formation and excretion of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[6]

3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)

3-MCCD is an autosomal recessive disorder of leucine metabolism caused by mutations in the MCCC1 or MCCC2 genes, which encode the α and β subunits of the 3-MCC enzyme, respectively.[3][7] The clinical presentation of 3-MCCD is highly variable, ranging from asymptomatic individuals to those experiencing severe metabolic crises with hypoglycemia, metabolic acidosis, and hyperammonemia, which can be life-threatening.[6]

Quantitative Data in 3-MCCD

The diagnosis of 3-MCCD relies on the identification of characteristic metabolites in blood and urine. The following tables summarize key quantitative findings.

| Biomarker | Fluid | Normal Range (mmol/mol creatinine) | 3-MCCD Range (mmol/mol creatinine) |

| 3-Hydroxyisovaleric Acid (3-HIVA) | Urine | 0 - 1.3[6] | 70 - 294[6][8] |

| 3-Methylcrotonylglycine (3-MCG) | Urine | Not detectable[6] | 441 - 649[6][8] |

Note: In some cases of 3-MCCD, urinary 3-methylcrotonylglycine may be absent or present only in trace amounts, which can pose a diagnostic challenge.[9]

| Analyte | Fluid | Normal Range (µmol/L) | 3-MCCD (Acute Crisis) (µmol/L) |

| C5-OH Acylcarnitine | Blood | < 0.4[6] | 2.28[8] |

| Free Carnitine (C0) | Blood | 10 - 45[6] | 3.4[8] |

Enzyme Kinetics

| Substrate | Km Value |

| 3-Methylcrotonyl-CoA | 11 µM |

| ATP | 20 µM |

| HCO3- | 0.8 mM |

Source: Chen et al. (1993). Note that these values are for the plant enzyme and may differ from the human enzyme.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of organic acids in urine.

1. Sample Preparation and Extraction:

-

To a glass tube, add a volume of urine normalized to a creatinine concentration of 1.25 mmol/L.[10]

-

Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).

-

Acidify the sample to a pH of less than 2 with 5M HCl.[3]

-

Saturate the solution with solid sodium chloride.[3]

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.[4]

-

Collect the organic (upper) layer. Repeat the extraction process.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[3][4]

2. Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[3][10]

-

Incubate the mixture at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15-40 minutes) to form trimethylsilyl (TMS) derivatives of the organic acids. This step is crucial to increase the volatility and thermal stability of the analytes for GC analysis.[3]

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the derivatized organic acids based on their boiling points and interaction with the capillary column (e.g., a DB-5MS column).[10]

-

The mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[4]

-

Identification is achieved by comparing the retention times and mass spectra to a library of known compounds. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]

- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 8. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.aap.org [publications.aap.org]

- 10. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.co.jp]

An In-depth Technical Guide to 3-Methylbut-3-enoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 3-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. These compounds have garnered significant interest due to their potential to modulate key biological targets implicated in a range of diseases, including cancer and thrombosis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their activity as Histone Deacetylase (HDAC) inhibitors and Factor XIa inhibitors.

Chemical Properties and Synthesis

This compound, also known as isopropenylacetic acid, is a C5 carboxylic acid with the chemical formula C₅H₈O₂.[1] Its structure features a terminal double bond, which provides a reactive handle for various chemical modifications. The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common method involves the carbonylation of 3-methylbut-1-en-3-ol in the presence of a palladium catalyst.[2] This method can be adapted to produce various esters by performing the reaction in the presence of the corresponding alcohol.[2]

The isomer, 3-methylbut-2-enoic acid, is also of significant interest and can be synthesized from 2-methyl-3-butyn-2-ol through a rearrangement and subsequent oxidation.[3] Amide derivatives of these acids can be prepared through standard coupling reactions between the carboxylic acid (or its activated form, such as an acid chloride) and a primary or secondary amine.[4]

Biological Activities and Therapeutic Potential

Derivatives of the 3-methylbutenoic acid scaffold have shown promise in two key therapeutic areas: oncology, through the inhibition of Histone Deacetylases (HDACs), and anticoagulation, via the inhibition of Factor XIa.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[5] Short-chain fatty acids and their derivatives have been identified as a class of HDAC inhibitors.[6]

Analogs of 3-butenoic acid have demonstrated potent HDAC inhibitory activity. For instance, 4-phenyl-3-butenoic acid (PBA) and its more potent analog, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), have been shown to inhibit various HDAC isoforms at micromolar concentrations.[7] Inhibition of HDACs by these compounds leads to the hyperacetylation of histones, which in turn results in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]

The following table summarizes the in vitro inhibitory activity of selected 3-butenoic acid derivatives against various human HDAC isoforms.

| Compound ID | Derivative Structure | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC4 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) | Reference |

| PBA | 4-phenyl-3-butenoic acid | 150 | 120 | 250 | NI | 80 | 200 | [7][8] |

| AOPHA-Me | 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | 5 | 4 | 8 | NI | 3 | 7 | [7][8] |

| NI: No significant inhibition observed.[8] |

Factor XIa Inhibition

Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[9][10] It amplifies the coagulation signal by activating Factor IX, leading to the formation of a stable fibrin clot.[9][10] Inhibition of FXIa is a promising strategy for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies that target downstream factors like Factor Xa or thrombin.[11][12] This is because FXIa's role is more pronounced in thrombosis than in normal hemostasis.[13]

A significant development in this area is the drug candidate milvexian, an oral FXIa inhibitor. The synthesis of milvexian utilizes (R)-2-methylbut-3-enoic acid as a key chiral building block, highlighting the importance of this scaffold in the development of next-generation anticoagulants.[14][15]

Experimental Protocols

General Synthesis of N-Substituted 3-Methylbut-3-enamides

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

-

This compound

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Primary or secondary amine of choice

-

Triethylamine (TEA) or other suitable base

-

Anhydrous diethyl ether or other suitable solvent for workup

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-methylbut-3-enoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the amine of choice (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C. Slowly add the acid chloride solution to the amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete.

-

Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-substituted 3-methylbut-3-enamide.

In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.[8]

Materials:

-

Recombinant human HDAC isoforms

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease and a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration in the well should be kept low (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the HDAC assay buffer, followed by the test compound at various concentrations (or DMSO for the control). Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm for AMC-based substrates).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Caption: Intrinsic pathway of the coagulation cascade and the site of action for Factor XIa inhibitors.

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

This compound and its analogs represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activity as inhibitors of HDACs and Factor XIa opens up exciting avenues for the treatment of cancer and thrombotic disorders. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, which, when coupled with robust biological evaluation, can lead to the identification of potent and selective drug candidates. Further exploration of the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to unlock their full therapeutic potential.

References

- 1. 3-Methyl-3-butenoic acid | C5H8O2 | CID 417575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters - Google Patents [patents.google.com]

- 3. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]

- 10. Coagulation - Wikipedia [en.wikipedia.org]

- 11. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Factor XI inhibitors: The ongoing search for anticoagulation strategies in the prevention of arterial thromboembolism in cardiac and cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bms.com [bms.com]

- 14. [PDF] Design and synthesis of novel factor XIa Inhibitors with bicyclic isoquinoline and naphthalene fragments | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

The Role of 3-Methylbut-3-enoic Acid in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-methylbut-3-enoic acid and its association with metabolic disorders, primarily focusing on inborn errors of leucine metabolism. While historical data has linked this compound to conditions such as Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, emerging evidence suggests it may often present as an analytical artifact. This paper will delve into the pathophysiology of related organic acidurias, present quantitative data on key biomarkers, detail experimental protocols for their detection, and provide visual representations of the involved signaling pathways and analytical workflows.

Introduction: The Context of Leucine Metabolism and Organic Acidurias

Inborn errors of metabolism represent a class of genetic disorders characterized by the body's inability to perform specific metabolic functions. A significant subset of these disorders involves the catabolism of branched-chain amino acids, including leucine. Deficiencies in enzymes crucial for the leucine degradation pathway lead to the accumulation of toxic organic acids, a condition broadly known as organic aciduria. These accumulations can result in a wide range of clinical manifestations, from acute life-threatening metabolic crises in neonates to milder, intermittent symptoms in adults.[1][2]

Two prominent disorders of leucine metabolism are Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency. IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the buildup of isovaleric acid and its derivatives.[3][4] 3-MCC deficiency results from mutations in the MCCC1 or MCCC2 genes, which encode the subunits of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[5][6] This deficiency leads to the accumulation of 3-methylcrotonyl-CoA and its metabolites.[7]

Historically, this compound has been reported in the urinary organic acid profiles of patients with these conditions. However, its diagnostic significance has been debated, with some studies suggesting it may be an artifact generated during sample analysis. This guide will explore the current understanding of this compound in the context of these primary metabolic disorders.

Pathophysiology: The Impact of Impaired Leucine Catabolism

The accumulation of toxic metabolites in IVA and 3-MCC deficiency disrupts cellular function through several mechanisms, primarily centered around mitochondrial dysfunction.

In Isovaleric Acidemia (IVA):

The deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently hydrolyzed to isovaleric acid.[8] High levels of isovaleric acid and its conjugates are neurotoxic and can lead to:

-

Mitochondrial Dysfunction: Isovaleryl-CoA and its derivatives can inhibit other mitochondrial enzymes, including those of the Krebs cycle and the electron transport chain, impairing cellular energy production.[9]

-

Urea Cycle Inhibition: The accumulation of isovaleryl-CoA can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle. This inhibition leads to hyperammonemia, which is particularly damaging to the central nervous system.

-

Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.

In 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency:

The deficiency of 3-methylcrotonyl-CoA carboxylase leads to the accumulation of 3-methylcrotonyl-CoA. This is then converted to 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[5][10] The pathophysiology is thought to involve:

-

Mitochondrial Dysfunction: Similar to IVA, the accumulation of abnormal metabolites can impair mitochondrial function and energy metabolism.[11]

-

Secondary Carnitine Deficiency: The excess organic acids are conjugated with carnitine for excretion, leading to a depletion of the free carnitine pool, which is essential for fatty acid oxidation.

The following diagram illustrates the leucine degradation pathway and the enzymatic blocks in IVA and 3-MCC deficiency.

Quantitative Data on Key Biomarkers

Direct quantitative data for this compound is sparse and often confounded by its potential as an analytical artifact. Therefore, this section focuses on the well-established biomarkers for IVA and 3-MCC deficiency.

Table 1: Urinary Organic Acid Profile in 3-MCC Deficiency

| Metabolite | Patient Concentration (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) | Reference |

| 3-Hydroxyisovaleric Acid | Significantly elevated | < 10 | [10][12] |

| 3-Methylcrotonylglycine | Markedly elevated (often >100) | Not typically detected | [10][12] |

Table 2: Plasma Acylcarnitine Profile in Isovaleric Acidemia

| Metabolite | Patient Concentration (µmol/L) | Normal Range (µmol/L) | Reference |

| Isovalerylcarnitine (C5) | Markedly elevated (>5) | < 0.4 | [13][14] |

| Free Carnitine (C0) | Often decreased | 20-60 | [15] |

Table 3: Other Relevant Metabolites in Isovaleric Acidemia

| Metabolite | Fluid | Patient Status | Observation | Reference |

| Isovalerylglycine | Urine | During metabolic stability and crisis | Significantly elevated | [16] |

| Isovaleric Acid | Plasma | During acute metabolic crisis | Can reach several hundred times normal | [16] |

Experimental Protocols

The primary method for the analysis of urinary organic acids, including the metabolites associated with IVA and 3-MCC deficiency, is Gas Chromatography-Mass Spectrometry (GC-MS).

Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the quantitative analysis of urinary organic acids.

1. Sample Preparation:

-

Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of an internal standard (e.g., tropic acid or a stable isotope-labeled analog of a target analyte).[3]

-

pH Adjustment and Extraction: Acidify the urine sample to a pH of approximately 1-2 with HCl. Extract the organic acids using a solvent such as ethyl acetate or diethyl ether.[17] Repeat the extraction to ensure complete recovery.

-

Drying: Pool the organic extracts and dry them under a stream of nitrogen gas at room temperature.[18]

2. Derivatization (Silylation):

-

To the dried extract, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine.[19][20]

-

Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.[19]

3. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., DB-5MS). A temperature gradient program is used to elute the compounds based on their boiling points and affinity for the stationary phase.[21]

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: Identify the organic acids by comparing their retention times and mass spectra to those of known standards. Quantify the analytes by comparing the peak area of the target compound to that of the internal standard.[3]

The following diagram illustrates the experimental workflow for urinary organic acid analysis.

Signaling Pathways and Mitochondrial Impact

The accumulation of toxic metabolites in IVA and 3-MCC deficiency has significant downstream effects on cellular signaling and mitochondrial function.

Disruption of Mitochondrial Respiration

The buildup of isovaleryl-CoA and other acyl-CoA esters can directly inhibit key components of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.

The following diagram depicts the general impact of these metabolic disorders on the mitochondrial electron transport chain.

Conclusion and Future Directions

While this compound has been historically associated with inborn errors of leucine metabolism, its clinical utility as a standalone biomarker is limited due to its potential as an analytical artifact. A comprehensive diagnostic approach for disorders like Isovaleric Acidemia and 3-MCC deficiency should rely on the quantitative analysis of more robust and specific biomarkers such as isovalerylcarnitine, isovalerylglycine, 3-hydroxyisovaleric acid, and 3-methylcrotonylglycine.

Future research in this area should focus on:

-

Advanced Analytical Techniques: The use of more advanced mass spectrometry techniques, such as high-resolution mass spectrometry, may help to definitively clarify the endogenous or artifactual origin of this compound.

-

Metabolomics Studies: Untargeted metabolomics approaches can provide a more comprehensive view of the metabolic dysregulation in these disorders and may lead to the discovery of novel biomarkers.

-

Therapeutic Strategies: A deeper understanding of the downstream signaling pathways affected by the accumulation of toxic metabolites will be crucial for the development of novel therapeutic interventions aimed at mitigating mitochondrial dysfunction and oxidative stress.

For professionals in drug development, a thorough understanding of the metabolic pathways and the specific biomarkers associated with these rare diseases is essential for designing effective targeted therapies and for monitoring treatment efficacy.

References

- 1. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 4. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 5. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 6. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isovaleryl-CoA dehydrogenase deficiency (Concept Id: C0268575) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. A mechanism of toxicity of isovaleric acid in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 3-methylcrotonyl-CoA carboxylase deficient human skin fibroblast transcriptome reveals underlying mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Maternal isovaleric acidemia: observation of distinctive changes in plasma amino acids and carnitine profiles during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oklahoma.gov [oklahoma.gov]

- 15. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

3-Methylbut-3-enoic Acid as a Urinary Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbut-3-enoic acid, also known as isopropenylacetic acid, is a methyl-branched fatty acid.[1][2] While it has been detected in urinary metabolic screens, particularly in the context of certain inborn errors of metabolism, evidence strongly suggests that it is not an endogenous metabolite but rather an analytical artifact.[3] This guide provides a detailed examination of the origins of this compound in urinary analysis, the methodologies that lead to its appearance, and the critical interpretation required to distinguish it from true biomarkers of disease.

The Context of Detection: 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency

The appearance of this compound in urine is primarily associated with the investigation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an inborn error of leucine metabolism.[3] Patients with this condition exhibit a characteristic pattern of urinary organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid.[3] It is the presence of high concentrations of 3-methylglutaconic acid that serves as the precursor to the artifactual formation of this compound during analysis.[3]

Mechanism of Formation: An Analytical Artifact

Studies have demonstrated that this compound, along with its isomer 3-methylcrotonic acid, is artificially formed from the decarboxylation of 3-methylglutaconic acid.[3] This chemical transformation is not a result of biological processes within the body but is induced by the high temperatures of the injection port of a gas chromatograph (GC) during the analytical procedure.[3]

The workflow below illustrates the process by which the true metabolite is converted into an analytical artifact.

Experimental Protocols Leading to Artifact Formation

The identification of this compound as an artifact was established through gas chromatography-mass spectrometry (GC-MS) analysis. The following outlines a typical protocol that can lead to its detection.

1. Sample Preparation: Extraction of Urinary Organic Acids

-

Objective: To isolate organic acids from the urine matrix.

-

Protocol:

-

A specific volume of urine is acidified, typically with hydrochloric acid.

-

An internal standard (e.g., n-valeric acid) is added for quantification purposes.[3]

-

The acidified urine is extracted multiple times with an organic solvent such as diethyl ether.

-

The organic layers are combined and dried over a drying agent like anhydrous sodium sulfate.

-

The solvent is evaporated to yield a dry residue of the organic acids.

-

2. Derivatization: Trimethylsilylation (TMS)

-

Objective: To increase the volatility and thermal stability of the organic acids for GC analysis.

-

Protocol:

-

The dry residue is reconstituted in a derivatization reagent. A common reagent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[3]

-

The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete reaction, forming TMS-derivatives of the organic acids.

-

3. GC-MS Analysis

-

Objective: To separate and identify the derivatized organic acids.

-

Protocol:

-

A small volume of the derivatized sample is injected into the GC-MS system.

-

Crucial Step: The high temperature of the GC injection port (often >250°C) causes the thermal decarboxylation of the TMS-derivative of 3-methylglutaconic acid.

-

The resulting compounds, including the TMS-derivatives of this compound and 3-methylcrotonic acid, are separated on a capillary column (e.g., OV-17).[3]

-

The separated compounds are then ionized and fragmented in the mass spectrometer, and their mass spectra are used for identification by comparison to authentic standards and spectral libraries.[3]

-

The analytical workflow is visualized in the diagram below.

Data Presentation and Interpretation

Given that this compound is an artifact, quantitative data in urine is not physiologically relevant. Instead, it is crucial to correctly identify the true underlying metabolic markers. The following table summarizes the key metabolites and artifacts in the context of HMG-CoA lyase deficiency.

| Compound Name | Type | Typical Observation in HMG-CoA Lyase Deficiency | Notes |

| 3-Hydroxy-3-methylglutaric acid | True Metabolite | Markedly Elevated | Key diagnostic marker of the disorder.[3] |

| 3-Methylglutaconic acid | True Metabolite | Markedly Elevated | Precursor to the analytical artifacts.[3] |

| 3-Hydroxyisovaleric acid | True Metabolite | Elevated | Another characteristic metabolite of this condition.[3] |

| 3-Methylcrotonylglycine | True Metabolite | Elevated | Indicates accumulation of 3-methylcrotonyl-CoA.[3] |

| This compound | Artifact | Present | Formed from 3-methylglutaconic acid during GC analysis.[3] |

| 3-Methylcrotonic acid | Artifact / True Metabolite | Present | Can be formed from 3-methylglutaconic acid during GC analysis, but may also have an endogenous origin.[3] |

Conclusion

The detection of this compound in urinary organic acid profiles serves as a critical reminder of the potential for analytical procedures to introduce artifacts. For researchers and clinicians, particularly those investigating inborn errors of metabolism, it is imperative to recognize that this compound is not a product of endogenous metabolism but rather a degradation product of 3-methylglutaconic acid formed under the high-temperature conditions of gas chromatography. Correctly identifying this compound as an artifact is essential for the accurate diagnosis and understanding of metabolic disorders such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, preventing misinterpretation of metabolic data and ensuring proper patient care.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Methylbut-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, presents a unique molecular scaffold with potential applications in organic synthesis and drug development. This technical guide provides a comprehensive overview of its theoretical properties, including its physicochemical characteristics, spectral data, reactivity, and known biological context. The information is curated to support researchers in understanding and utilizing this compound in their scientific endeavors. All quantitative data is summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as isopropenylacetic acid, is a C5 carboxylic acid. Its structure features a terminal double bond, which significantly influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 100.12 g/mol | --INVALID-LINK-- |

| CAS Number | 1617-31-8 | --INVALID-LINK-- |

| Predicted pKa | 4.39 ± 0.10 | --INVALID-LINK-- |

| Predicted Boiling Point | 88 - 90 °C (at 20 mmHg) | --INVALID-LINK-- |

| Predicted Melting Point | 21°C | --INVALID-LINK-- |

| Predicted Density | 0.9776 g/mL (rough estimate) | --INVALID-LINK-- |

| Predicted Water Solubility | 1.581 x 10⁴ mg/L at 25 °C (estimated) | --INVALID-LINK-- |

| Predicted logP | 1.03720 | --INVALID-LINK-- |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, predicted data and typical spectral regions for its functional groups are presented below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks / Ranges | Assignment |

| ¹H NMR | δ ~1.7 ppm (s, 3H)δ ~3.0 ppm (s, 2H)δ ~4.8 ppm (m, 2H)δ ~11-12 ppm (br s, 1H) | Methyl protons (CH₃)Methylene protons (CH₂)Vinylic protons (=CH₂)Carboxylic acid proton (-COOH) |

| ¹³C NMR | δ ~22 ppmδ ~45 ppmδ ~115 ppmδ ~140 ppmδ ~178 ppm | Methyl carbon (-CH₃)Methylene carbon (-CH₂-)Vinylic carbon (=CH₂)Quaternary vinylic carbon (=C(CH₃)-)Carboxyl carbon (-COOH) |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1650 cm⁻¹ (medium)~900 cm⁻¹ (strong) | O-H stretch (carboxylic acid dimer)C=O stretch (carboxylic acid)C=C stretch (alkene)=C-H bend (alkene) |

| Mass Spectrometry | m/z 100 (M⁺)m/z 85m/z 55m/z 45 | Molecular ion[M-CH₃]⁺[M-COOH]⁺[COOH]⁺ |

Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkene.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction. Its acidity is influenced by the nearby double bond.

-

Terminal Alkene Group: The double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization and oxidation reactions. The presence of the methyl group on the double bond influences the regioselectivity of these additions.

Information regarding the thermal stability of unsaturated carboxylic acids suggests that they can undergo decarboxylation upon heating, although the specific conditions for this compound are not well-documented.

enzymatic synthesis of isopropenylacetic acid

An In-depth Technical Guide on the Core Enzymatic Synthesis of Isopropenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylacetic acid, also known as 3-methyl-3-butenoic acid, is a branched-chain unsaturated carboxylic acid.[1] As the demand for green and sustainable chemical synthesis grows, enzymatic methods are becoming increasingly attractive for the production of specialty chemicals. Biocatalysis offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. This technical guide explores potential enzymatic pathways for the synthesis of isopropenylacetic acid, providing a prospective analysis based on established biocatalytic reactions for structurally similar molecules. The focus will be on a plausible and well-documented approach: lipase-catalyzed kinetic resolution of a precursor ester.

Proposed Enzymatic Synthesis Route: Lipase-Catalyzed Kinetic Resolution

A highly feasible and well-documented enzymatic approach for producing enantiomerically enriched carboxylic acids is the kinetic resolution of a racemic ester precursor via hydrolysis catalyzed by lipases.[2][3] In this proposed pathway, a racemic ester of isopropenylacetic acid (e.g., methyl isopropenylacetate) is subjected to hydrolysis by a stereoselective lipase. The enzyme will preferentially hydrolyze one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. Subsequent separation of the produced acid from the unreacted ester yields the enantiopure isopropenylacetic acid.

Lipases are a class of hydrolases that are robust, do not require cofactors, and are often active in organic solvents, making them highly suitable for industrial applications.[4][5] Several commercial lipases have demonstrated high enantioselectivity in the hydrolysis of a wide range of esters.[2][3]

Enzyme Selection

The choice of lipase is critical for achieving high enantioselectivity and conversion. Based on studies of similar kinetic resolutions of chiral esters, promising candidates include:

-

Candida antarctica Lipase B (CALB): Often available in an immobilized form (e.g., Novozym 435), CALB is known for its broad substrate scope and high stereoselectivity.[2]

-

Candida rugosa Lipase (CRL): This lipase has been successfully used for the kinetic resolution of various esters, showing high enantioselectivity.[2][3]

-

Thermomyces lanuginosus Lipase (TLL): Available as Lipolase® or Lipozyme TL IM®, TLL is another effective biocatalyst for the stereoselective hydrolysis of esters.[2]

The optimal enzyme would need to be determined through experimental screening with the specific racemic ester of isopropenylacetic acid.

Experimental Protocols

The following is a detailed methodology for the proposed lipase-catalyzed kinetic resolution of racemic methyl isopropenylacetate. This protocol is based on established procedures for similar enzymatic resolutions.[2]

1. Materials and Reagents:

-

Racemic methyl isopropenylacetate (substrate)

-

Immobilized Lipase (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., tert-butyl methyl ether (MTBE) or isooctane)

-

Sodium hydroxide solution (for pH control)

-

Hydrochloric acid (for product work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Chiral High-Performance Liquid Chromatography (HPLC) column for analysis

2. Enzyme Immobilization (if not using a commercial immobilized enzyme):

For non-immobilized lipases, immobilization on a solid support (e.g., accurel MP1000) can improve stability and reusability. A common procedure involves dissolving the lipase in a buffer and adding the support material, followed by slow evaporation of the solvent.

3. Enzymatic Hydrolysis Reaction:

-

In a temperature-controlled reaction vessel, prepare a biphasic system consisting of a phosphate buffer (pH 7.0) and an organic co-solvent (e.g., 80:20 buffer:co-solvent v/v). The use of a co-solvent can improve the solubility of the substrate.[3]

-

Add the racemic methyl isopropenylacetate to the reaction mixture to a final concentration of 50-100 mM.

-

Initiate the reaction by adding the immobilized lipase (e.g., 10% w/w of the substrate).

-

Maintain the reaction at a constant temperature (e.g., 40°C) with constant stirring (e.g., 200 rpm).

-

Monitor the pH of the aqueous phase. The hydrolysis of the ester will produce isopropenylacetic acid, leading to a decrease in pH. Maintain the pH at 7.0 by the controlled addition of a dilute sodium hydroxide solution using an automated pH-stat or by manual titration.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the product acid and the remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.

4. Product Isolation and Purification:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

Acidify the aqueous phase to a pH of 2-3 with dilute hydrochloric acid to protonate the carboxylate.

-

Extract the isopropenylacetic acid from the aqueous phase using an organic solvent such as ethyl acetate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude isopropenylacetic acid.

-

The unreacted ester can be recovered from the organic phase of the reaction mixture.

-

Purify the product further by column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the lipase-catalyzed kinetic resolution of various esters, which can be used as a reference for the proposed synthesis of isopropenylacetic acid.

| Substrate | Lipase | Co-solvent | Temp (°C) | Conversion (%) | e.e. of Product (%) | Reference |